molecular formula C20H14FNO4S B11482907 3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11482907
M. Wt: 383.4 g/mol
InChI Key: QWAVIGQOYGUMPU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thienopyridine core, fluorophenyl, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted pyridine derivative, the introduction of a thieno ring can be achieved through cyclization reactions involving sulfur-containing reagents. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction efficiency and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the thienopyridine core can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The fluorophenyl and hydroxyphenyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)pyridine-2-carboxylic acid
  • 7-(4-Hydroxyphenyl)-5-oxo-4H-thieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both fluorophenyl and hydroxyphenyl groups in the same molecule allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C20H14FNO4S

Molecular Weight

383.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14FNO4S/c21-12-5-1-11(2-6-12)16-17-18(27-19(16)20(25)26)14(9-15(24)22-17)10-3-7-13(23)8-4-10/h1-8,14,23H,9H2,(H,22,24)(H,25,26)

InChI Key

QWAVIGQOYGUMPU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC=C(C=C4)O

Origin of Product

United States

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